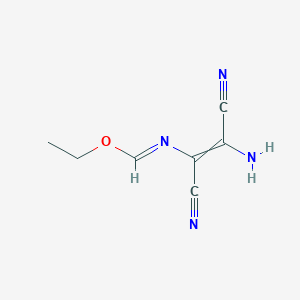

Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate

CAS No.:

Cat. No.: VC18346022

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N4O |

|---|---|

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | ethyl N-(2-amino-1,2-dicyanoethenyl)methanimidate |

| Standard InChI | InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3 |

| Standard InChI Key | WAKHKSLIDJTOKC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC=NC(=C(C#N)N)C#N |

Introduction

Chemical Identity and Structural Properties

Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate belongs to the class of formimidate derivatives, featuring a conjugated system of cyano groups and an imidate functionality. Its molecular formula is CHNO, with a molecular weight of 164.17 g/mol . The compound’s structure includes:

-

A central dicyanovinyl group (C(NH)(CN)).

-

An ethyl formimidate moiety (OCHCH attached to a formimidate group).

Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 164.17 g/mol | |

| Exact Mass | 164.070 Da | |

| Topological Polar Surface Area | 95.19 Ų | |

| LogP (Partition Coefficient) | 0.97 |

The compound’s Z-configuration is critical for its reactivity, as demonstrated by X-ray crystallographic studies of related derivatives . Intramolecular hydrogen bonding between the amino and cyano groups stabilizes the structure, influencing its cyclization behavior .

Synthesis Methods

Patent-Based Production Routes

Patents describe optimized methods for synthesizing ethyl N-(2-amino-1,2-dicyanovinyl)formimidate:

Method 1: Reaction of 2-Amino-1,2-dicyanovinyl Derivatives with Ethyl Formimidate

-

Reactants: 2-Amino-1,2-dicyanovinylamine, ethyl formimidate.

-

Conditions: Tetrahydrofuran (THF) solvent, room temperature, catalytic sodium ethoxide.

-

Mechanism: Nucleophilic attack of the amino group on the electrophilic carbon of ethyl formimidate, followed by elimination of ethanol.

Method 2: Guanidine-Mediated Cyclization

-

Reactants: Ethyl N-(2-amino-1,2-dicyanovinyl)formamidine, guanidinium salts.

-

Conditions: Reflux in nitromethane or THF, base catalysis (e.g., DBU).

Comparative Analysis of Synthetic Routes

| Method | Solvent | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Patent | THF | NaOEt | 85 | High reproducibility |

| Patent | Nitromethane | DBU | 72 | Scalability for bulk synthesis |

| Literature | THF | Guanidine | 68 | Access to pyrimidine byproducts |

Reactivity and Cyclization Pathways

Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate exhibits versatile reactivity, primarily governed by its ability to undergo cyclization under basic or acidic conditions.

Base-Induced Cyclization to Imidazoles

Treatment with ethanolic NaOH or DBU triggers cyclization to 5-amino-4-cyanoimidazoles (e.g., compound 4 in ). The reaction proceeds via deprotonation of the amino group, followed by intramolecular nucleophilic attack on the formimidate carbon .

Example:

Unusual Pyrimidine Formation

In ethyl acetate with DBU, an alternative pathway yields pyrimidine derivatives (e.g., compound 5a in ). This unexpected outcome is attributed to intramolecular hydrogen bonding, which redirects the cyclization mechanism .

Key Observation:

Reaction with Hydrazines

Hydrazine monohydrate reacts with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate to form formamidrazones, precursors to 1,5-diaminoimidazoles . These intermediates further react with carbonyl compounds to yield 6-carbamoyl-1,2-dihydropurines .

Applications in Heterocyclic Chemistry

Synthesis of Anticancer Agents

Compound 1 in (derived from ethyl N-(2-amino-1,2-dicyanovinyl)formimidate) exhibits broad-spectrum anticancer activity against prostate, lung, breast, and ovarian cancer cell lines (IC = 1–5 μM) . Mechanistic studies indicate G1/S-phase cell cycle arrest, potentially via modulation of DDX3 RNA helicase activity .

Building Block for Tricyclic Systems

The compound serves as a precursor for 5:7:5-fused diimidazo[4,5-d:4',5'-f][1, diazepines, which show promise as antiviral and antimicrobial agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume